1-(4-Methoxy-2-pyridinyl)-1-propanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(4-methoxypyridin-2-yl)propan-1-one |
InChI |
InChI=1S/C9H11NO2/c1-3-9(11)8-6-7(12-2)4-5-10-8/h4-6H,3H2,1-2H3 |
InChI Key |
MFNVRADVCCPJSH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC=CC(=C1)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 1 4 Methoxy 2 Pyridinyl 1 Propanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental map of the molecule's carbon and proton framework.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-(4-Methoxy-2-pyridinyl)-1-propanone is expected to show distinct signals for each unique proton environment. The pyridine (B92270) ring protons (H-3, H-5, H-6) would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the positions of the methoxy (B1213986) and propanoyl substituents. The methoxy group protons would resonate as a sharp singlet further upfield (around δ 3.9 ppm). The ethyl group of the propanone moiety would present as a quartet for the methylene (CH₂) protons and a triplet for the terminal methyl (CH₃) protons, a characteristic pattern indicating their adjacent relationship.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the ketone (around δ 200 ppm) due to its significant deshielding. The aromatic carbons of the pyridine ring would appear in the δ 110-165 ppm range, with the carbon attached to the methoxy group (C-4) showing a characteristically high chemical shift. The methoxy carbon itself would be found around δ 55 ppm, while the methylene and methyl carbons of the propanone group would be the most upfield signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~200.5 |
| C-2 (Py) | - | ~153.0 |
| C-3 (Py) | ~7.5 (d) | ~115.0 |
| C-4 (Py) | - | ~165.0 |
| C-5 (Py) | ~6.8 (dd) | ~110.0 |
| C-6 (Py) | ~8.4 (d) | ~150.0 |
| -OCH₃ | ~3.9 (s) | ~55.5 |
| -CH₂- | ~3.1 (q) | ~36.0 |
| -CH₃ | ~1.2 (t) | ~8.5 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the methylene (CH₂) and methyl (CH₃) protons of the propanone side chain, confirming their connectivity. It would also show correlations between adjacent protons on the pyridine ring, such as between H-5 and H-6, and H-5 and H-3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., the singlet at ~3.9 ppm to the carbon at ~55.5 ppm, confirming the methoxy group assignment).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity (typically 2-3 bonds). This is crucial for piecing together the molecular puzzle. For instance, correlations would be expected from the carbonyl carbon (~200.5 ppm) to the methylene protons (~3.1 ppm) and to the H-3 proton of the pyridine ring. The methoxy protons (~3.9 ppm) would show a correlation to the C-4 of the pyridine ring (~165.0 ppm), confirming the position of the methoxy group.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For this molecule, a NOESY or ROESY spectrum would show a correlation between the methoxy group protons and the H-3 and H-5 protons on the pyridine ring, confirming their spatial proximity.
J-Based Configurational Analysis for Stereochemical Assignments
J-based configurational analysis (JBCA) is a sophisticated NMR method used to determine the relative stereochemistry of chiral centers in flexible acyclic molecules. The technique relies on the precise measurement of various homonuclear (³JHH) and heteronuclear (²JHC, ³JHC) coupling constants, which are dependent on the dihedral angles between the coupled nuclei. By comparing experimental J-coupling values to those predicted for different possible stereoisomers, the correct configuration can be assigned.
However, this compound is an achiral molecule, possessing no stereocenters. Consequently, it does not have stereoisomers, and J-based configurational analysis is not an applicable technique for its structural characterization.
Tautomerism Studies via NMR Spectroscopy
Compounds containing a carbonyl group adjacent to an enolizable proton can exist in equilibrium between two tautomeric forms: the keto form and the enol form. For this compound, the methylene (CH₂) protons are adjacent to the carbonyl group, allowing for potential keto-enol tautomerism.
NMR spectroscopy is the primary method for investigating such equilibria. nih.govfrontiersin.orgasu.edu If the rate of interconversion between the keto and enol forms is slow on the NMR timescale, separate and distinct sets of signals for both tautomers will be observed in the spectrum. asu.edu The relative integration of these signals allows for the calculation of the equilibrium constant (Keq). ed.gov The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. nih.govasu.edu For example, non-protic solvents may favor the enol form through intramolecular hydrogen bonding, while protic solvents can shift the equilibrium. Variable-temperature NMR studies can provide thermodynamic parameters for the tautomerization process. asu.edu
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum displays absorption bands that are characteristic of the functional groups present. The FT-IR spectrum of this compound would be dominated by several key absorptions. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ketone would be prominent. The spectrum would also feature bands for the C-O-C stretching of the methoxy ether group, C=C and C=N stretching vibrations within the pyridine ring, and C-H stretching from the alkyl and aromatic parts of the molecule.
Table 2: Predicted FT-IR Absorption Bands for this compound. Note: These are characteristic wavenumber ranges. The exact position and intensity can be influenced by the molecular environment.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | 1690 - 1670 | Strong, Sharp |
| C=C, C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium - Strong |
| C-H Stretch (sp²) | Aromatic | 3100 - 3000 | Medium |
| C-H Stretch (sp³) | Alkyl (CH₂, CH₃) | 3000 - 2850 | Medium |
| C-O Stretch | Aryl Ether | 1260 - 1200 | Strong |
| C-H Bending | Alkyl | 1470 - 1350 | Variable |
Raman Spectroscopy Applications
Raman spectroscopy serves as a powerful non-destructive analytical technique for probing the vibrational modes of molecules, providing a detailed fingerprint of a compound's chemical structure. researchgate.netbruker.com In the analysis of this compound, Raman spectroscopy is instrumental in identifying and characterizing the vibrational modes associated with its pyridine ring, propanone side chain, and methoxy substituent. This technique is particularly valuable in pharmaceutical and materials science for quality control, material identification, and studying molecular interactions. researchgate.netnih.gov
The Raman spectrum of this compound is expected to exhibit characteristic peaks corresponding to specific molecular vibrations. Key vibrational modes for the pyridine ring include ring breathing, C-H stretching, and in-plane and out-of-plane bending. The presence of substituents on the pyridine ring influences the frequencies of these vibrations. nih.govacs.org For instance, the C=O stretching vibration of the propanone group is anticipated to produce a strong Raman band, typically in the region of 1680-1700 cm⁻¹. The C-N stretching vibrations of the pyridine ring and the C-O stretching of the methoxy group will also give rise to distinct peaks.
By comparing the experimental Raman spectrum with theoretical calculations from density functional theory (DFT), a detailed assignment of the observed vibrational modes can be achieved. acs.org This correlative approach allows for a comprehensive understanding of the molecule's structural and electronic properties. nih.gov
Table 1: Predicted Characteristic Raman Shifts for this compound This table is generated based on typical vibrational frequencies for substituted pyridines and ketones.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Pyridine Ring Breathing | 990 - 1030 | Strong |
| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C-N Stretch | 1200 - 1300 | Medium-Weak |
| C-O (Methoxy) Stretch | 1240 - 1260 | Medium |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
Electronic Absorption and Emission Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. unl.pt For this compound, the spectrum is characterized by absorption bands arising from π→π* and n→π* transitions associated with the pyridine ring and the carbonyl group. The pyridine ring, an aromatic system, exhibits strong π→π* transitions at shorter wavelengths, while the carbonyl group's non-bonding electrons give rise to a weaker n→π* transition at longer wavelengths. rsc.orgnih.gov
The presence of the methoxy group (-OCH₃), an electron-donating group, and the propanone group (-C(O)CH₂CH₃), an electron-withdrawing group, on the pyridine ring significantly influences the electronic absorption spectrum. The methoxy group acts as an auxochrome, causing a bathochromic (red) shift in the absorption maxima and increasing the molar absorptivity. researchgate.net
Fluorescence spectroscopy provides insights into the emission properties of the molecule upon excitation. While not all substituted pyridines are strongly fluorescent, the presence of the conjugated system and the potential for intramolecular charge transfer can lead to emission in the visible region. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. nih.gov Some related pyridyl ketones have been noted to produce persistent free radicals upon UV irradiation, a phenomenon that can be studied using techniques like electron spin resonance (ESR) spectroscopy. acs.orgnih.gov
Table 2: Typical Electronic Transitions for Substituted Pyridyl Ketones
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π→π* | 250 - 300 | High |
| n→π* | 320 - 360 | Low |
Solvatochromic Studies and Environmental Effects on Spectra
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents, which is observed as a shift in the absorption or emission spectra. researchgate.net This phenomenon is particularly pronounced for polar molecules like this compound, where the solvent polarity can affect the energy levels of the ground and excited states differently.
In solvatochromic studies, the UV-Vis and fluorescence spectra are recorded in a series of solvents with varying polarities. For n→π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding electrons in the ground state more than in the excited state. scirp.org Conversely, π→π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity, as the excited state is generally more polar than the ground state and is thus stabilized to a greater extent by polar solvents. nih.gov
These studies are valuable for understanding the nature of the electronic transitions and the charge distribution in the molecule in its ground and excited states. The observed spectral shifts can be correlated with solvent polarity scales, such as the Kamlet-Taft parameters. researchgate.net
Table 3: Expected Spectral Shifts in Different Solvents
| Solvent | Polarity | Effect on n→π* Transition | Effect on π→π* Transition |
|---|---|---|---|
| Hexane | Non-polar | Reference | Reference |
| Toluene | Non-polar | Minimal Shift | Slight Bathochromic Shift |
| Dichloromethane | Polar Aprotic | Hypsochromic Shift | Bathochromic Shift |
| Acetonitrile | Polar Aprotic | Significant Hypsochromic Shift | Significant Bathochromic Shift |
| Ethanol | Polar Protic | Strong Hypsochromic Shift | Strong Bathochromic Shift |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₉H₁₁NO₂), the exact molecular weight is 165.0790 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺˙) undergoes fragmentation. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound are expected to include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. This can result in the loss of an ethyl radical (•CH₂CH₃) to form a stable acylium ion, or the loss of the pyridyl moiety.
Loss of methoxy group: Cleavage of the methoxy group can occur, leading to the loss of a methyl radical (•CH₃) or a neutral formaldehyde (CH₂O) molecule.
Pyridine ring fragmentation: The pyridine ring itself can undergo characteristic fragmentation, although this is often less prominent than the cleavage of side chains.
The resulting mass spectrum would show a molecular ion peak at m/z 165, along with peaks corresponding to the various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy. nih.gov
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 165 | Molecular Ion [M]⁺˙ | [C₉H₁₁NO₂]⁺˙ |
| 136 | [M - CH₂CH₃]⁺ | [C₇H₆NO₂]⁺ |
| 122 | [M - COCH₂CH₃]⁺ | [C₆H₆NO]⁺ |
| 150 | [M - CH₃]⁺ | [C₈H₈NO₂]⁺ |
| 108 | [C₆H₆NO]⁺ after rearrangement | [C₆H₆NO]⁺ |
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure and Conformation
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govmdpi.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. aps.org
For this compound, a single crystal X-ray diffraction study would reveal the planarity of the pyridine ring and the orientation of the propanone and methoxy substituents relative to the ring. acs.org A key conformational feature would be the torsion angle between the plane of the pyridine ring and the plane of the carbonyl group. This angle is influenced by steric hindrance and electronic effects between the ring and the side chain. nih.gov
Table 5: Typical Crystallographic Parameters for a Substituted Pyridyl Ketone This table is illustrative and based on general data for similar structures.
| Parameter | Typical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| C=O Bond Length | ~1.22 Å |
| C-N (Pyridine) Bond Length | ~1.34 Å |
| C-C (Ring-Ketone) Bond Length | ~1.50 Å |
| Dihedral Angle (Ring-Carbonyl) | 10-40° |
Lack of Specific Data for this compound Prevents Detailed Crystallographic Analysis
A thorough search of available scientific literature and chemical databases has revealed a significant lack of specific experimental data for the compound this compound, particularly concerning its advanced spectroscopic and crystallographic characterization. Despite extensive queries, no publicly accessible crystallographic information, such as single-crystal X-ray diffraction data, could be located for this specific molecule.
Consequently, a detailed analysis of its intermolecular interactions, including hydrogen bonding and crystal packing as requested, cannot be provided at this time. Such an analysis is fundamentally dependent on the precise three-dimensional arrangement of molecules in the solid state, which can only be determined through experimental crystallographic studies.
While general principles of intermolecular forces can be applied to predict potential interactions based on the compound's structure—which features a pyridine ring, a methoxy group, and a ketone—any such discussion would be purely theoretical and speculative. The professional and scientifically accurate standard required for this article necessitates reliance on published experimental findings.
Information on related but distinct compounds, such as other substituted pyridines or propanones, is available. However, subtle changes in molecular structure can lead to significant differences in crystal packing and intermolecular bonding. Therefore, extrapolating data from analogous compounds would not provide a scientifically rigorous or accurate representation of the specific intermolecular interactions within a crystal of this compound.
Until experimental crystallographic data for this compound becomes available in the scientific literature, a detailed and accurate description of its intermolecular interactions and crystal structure remains unachievable.
Computational Chemistry and Theoretical Investigations of 1 4 Methoxy 2 Pyridinyl 1 Propanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties with high accuracy. For 1-(4-Methoxy-2-pyridinyl)-1-propanone, methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly valuable.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. scispace.com It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set like 6-311G(d,p), can determine the most stable conformer. nih.gov This process yields precise bond lengths, bond angles, and dihedral angles.
The optimization process confirms that the calculated structure represents a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the vibrational analysis. nih.gov The resulting electronic structure provides information on the distribution of electrons within the molecule, which is essential for predicting its reactivity and physical properties. scispace.com
Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT/B3LYP
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.23 Å |
| Bond Length | C-N (Pyridine Ring) | 1.34 Å |
| Bond Length | C-O (Methoxy) | 1.36 Å |
| Bond Angle | O=C-C (Propanone) | 120.5° |
| Bond Angle | C-N-C (Pyridine Ring) | 117.8° |
| Dihedral Angle | C(pyridinyl)-C(carbonyl)-C-C | -175.2° |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronic excited states. sns.it This method is particularly effective for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic compounds. nih.gov By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can simulate the absorption spectrum, identifying the wavelengths of maximum absorption (λmax). gaussian.com
For this compound, TD-DFT calculations can elucidate the nature of electronic transitions, such as π→π* and n→π*, which are responsible for the observed absorption bands. niscpr.res.in These calculations are often performed in both the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for environmental effects on the electronic transitions. niscpr.res.inresearchgate.net
Table 2: Illustrative TD-DFT Predicted Excitation Energies and Oscillator Strengths
| Excited State | Excitation Wavelength (λ) [nm] | Oscillator Strength (f) | Major Transition Contribution |
|---|---|---|---|
| S1 | 310 | 0.015 | n→π |
| S2 | 275 | 0.450 | π→π |
| S3 | 230 | 0.210 | π→π* |
Note: The data in this table is hypothetical, representing typical output from a TD-DFT calculation for predicting a UV-Vis spectrum.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating nuclear magnetic resonance (NMR) shielding tensors. modgraph.co.uk It allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The calculations are typically performed on the geometry-optimized structure obtained from DFT. The predicted chemical shifts are often referenced against a standard compound like tetramethylsilane (TMS). modgraph.co.uk
The GIAO method has shown excellent correlation with experimental data, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov For this compound, this method can help assign specific signals in the experimental NMR spectrum to the corresponding nuclei in the molecule, confirming its structure. nih.gov
Table 3: Illustrative GIAO-Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| H (Pyridinyl C3) | 7.15 | 7.12 |
| H (Pyridinyl C5) | 7.60 | 7.58 |
| H (Pyridinyl C6) | 8.50 | 8.47 |
| -OCH₃ | 3.95 | 3.92 |
| -CH₂- | 3.10 | 3.08 |
| -CH₃ | 1.15 | 1.12 |
Note: This table presents a hypothetical comparison between predicted and experimental NMR data to illustrate the accuracy of the GIAO method.
Analysis of Electronic Properties and Molecular Orbitals
The electronic behavior of a molecule is governed by the distribution and energy of its orbitals. Analyses based on Frontier Molecular Orbitals and Natural Bond Orbitals provide a detailed picture of the electronic characteristics of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net
A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. This analysis helps identify the regions of the molecule most likely to be involved in chemical reactions. wuxibiology.com
Table 4: Illustrative Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy (E_HOMO) | -6.54 |
| LUMO Energy (E_LUMO) | -1.89 |
| HOMO-LUMO Energy Gap (ΔE) | 4.65 |
Note: This table contains representative values for HOMO-LUMO energies derived from DFT calculations on similar aromatic ketones.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding. usc.edu It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. slideshare.net This analysis is used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions. ijnc.ir
For this compound, NBO analysis can quantify the electron density on each atom (natural atomic charges) and describe the hybridization of atomic orbitals forming the bonds. usc.edu Furthermore, it reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding the molecule's electronic stability and delocalization of electron density.
Table 5: Illustrative NBO Analysis Results - Second-Order Perturbation Theory
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N (Pyridine) | π(C=O) | 5.8 |
| π(C=C) (Pyridine) | π(C=O) | 18.2 |
| LP(2) O (Methoxy) | π*(C=C) (Pyridine) | 25.5 |
Note: This table illustrates the type of data obtained from an NBO analysis, showing key donor-acceptor interactions and their stabilization energies. LP denotes a lone pair.
Electrostatic Potential Surfaces
A key aspect of understanding a molecule's reactivity and intermolecular interactions is the analysis of its Molecular Electrostatic Potential (MEP) surface. This computational tool provides a visual representation of the charge distribution around a molecule, highlighting electron-rich regions (negative potential) that are susceptible to electrophilic attack and electron-poor regions (positive potential) that are prone to nucleophilic attack.
For this compound, an MEP surface analysis would be expected to reveal a significant negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, indicating these as primary sites for hydrogen bonding and other electrophilic interactions. Conversely, positive potentials would likely be located around the hydrogen atoms of the pyridine ring and the methyl and ethyl groups. However, without specific computational studies, a precise quantitative map of these potentials, including the values of the potential minima and maxima, remains undetermined.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis of this compound would involve identifying the most stable conformations (rotamers) by calculating the potential energy as a function of dihedral angles, particularly around the bonds connecting the propanone group to the pyridine ring.
Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this compound over time, providing insights into its flexibility, conformational transitions, and interactions with its environment, such as a solvent or a biological receptor. Such simulations are instrumental in understanding how the molecule might adapt its shape to bind to a target protein. To date, no specific studies detailing the conformational landscape or the dynamic properties of this compound have been published.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (transition states) that govern reaction rates.
Exploration of Reaction Pathways and Energy Profiles
Theoretical studies could map out the energy profiles for various reactions involving this compound, such as its synthesis or its metabolic degradation. This would involve identifying the most plausible reaction pathways and calculating the relative energies of reactants, intermediates, transition states, and products.
Kinetic and Thermodynamic Parameter Calculations
From the computed energy profiles, crucial kinetic and thermodynamic parameters like activation energies, reaction enthalpies, and Gibbs free energies could be determined. This data is essential for predicting the feasibility and rate of a reaction under different conditions. Currently, there is no available literature that provides such detailed mechanistic insights for reactions involving this specific compound.
Intermolecular Interactions and Non-Covalent Interactions (NCI) Analysis
The way molecules interact with each other governs their properties in the solid state (crystal packing) and in solution. Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role.
NCI analysis, often visualized through 2D and 3D plots, can identify and characterize the regions of weak interactions within a molecular system. For this compound, this analysis would be crucial for understanding its crystal structure and its binding affinity to biological targets. Without experimental or computational data, a detailed description of its intermolecular interaction patterns is not possible.
Solvent Effects Modeling in Theoretical Studies
The behavior of a molecule can change significantly in different solvents. Solvent effects modeling, using implicit or explicit solvent models, is used to predict how the solvent influences a molecule's conformation, reactivity, and spectral properties.
Implicit models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) treat the solvent as a continuous medium with a specific dielectric constant. These models would be valuable for predicting the properties of this compound in various solvents. However, specific studies applying these models to this compound are absent from the scientific literature.
Advanced Research Applications of the 1 4 Methoxy 2 Pyridinyl 1 Propanone Scaffold
Structure-Activity Relationship (SAR) Studies of Pyridinyl Ketone Derivatives (Methodological Focus)
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For pyridinyl ketone derivatives, these studies involve systematic structural modifications to understand how chemical changes influence biological activity. benthamdirect.com
Methodologies for Investigating Structural Modifications and Their Effects
The investigation of pyridinyl ketone derivatives typically employs a variety of established and advanced methodologies to correlate structural changes with biological effects. A primary method involves the synthesis of a series of analogues where specific parts of the 1-(4-Methoxy-2-pyridinyl)-1-propanone scaffold are altered. For instance, researchers might modify the position or nature of substituents on the pyridine (B92270) ring, alter the length or branching of the ketone's alkyl chain, or substitute the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups. nih.govnih.gov
Once synthesized, these analogues are subjected to biological assays to determine their activity. benthamdirect.com For example, if the target is an enzyme, in vitro assays are used to measure the concentration of the compound required to inhibit the enzyme by 50% (IC50). A comprehensive analysis of these results helps identify which functional groups and structural modifications are linked to improved activity. nih.gov Computational tools are often used alongside experimental work. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can statistically correlate physicochemical properties of the molecules with their biological activity, providing predictive models for designing new, more potent compounds. nih.gov
| Structural Modification | General Effect on Activity (Example from Pyridine Derivatives) | Methodology for Assessment |
| Altering substituents on the pyridine ring (e.g., adding -OH, -NH2) | Can enhance biological activity by forming additional hydrogen bonds with the target protein. nih.govnih.gov | Synthesis of analogues, in vitro biological assays (e.g., IC50 determination), X-ray crystallography of ligand-protein complexes. |
| Modifying the ketone's alkyl chain | Affects steric hindrance and hydrophobic interactions within the binding pocket. | Analogue synthesis, enzymatic assays, computational docking to visualize fit. |
| Replacing the methoxy group | Changes the electronic properties (electron-donating/-withdrawing nature) of the molecule, influencing binding affinity. nih.gov | Hammett analysis, spectroscopic studies, biological activity assays. |
| Introducing bulky groups or halogens | Often leads to decreased activity due to steric clashes or unfavorable electronic effects. nih.govnih.gov | Comparative analysis of synthesized analogues in biological screening assays. |
Rational Design Principles for Analogue Synthesis
Rational drug design leverages the three-dimensional structure of biological targets to create new molecules with specific desired interactions. drugdesign.org This approach is central to designing analogues of the this compound scaffold.
The process begins with identifying a biological target, such as an enzyme or receptor. If the 3D structure of this target is known, a receptor-based design approach is used. drugdesign.org Computational docking simulations can predict how the parent compound binds to the active site. Based on this model, new analogues are designed to optimize these interactions, for example, by adding a functional group that can form a hydrogen bond with a key amino acid residue in the binding pocket. bbau.ac.in
When the target's structure is unknown, a ligand-based or pharmacophore-based approach is employed. drugdesign.org This method relies on the information from a set of known active molecules. A pharmacophore model, which defines the essential 3D arrangement of functional groups necessary for biological activity, is generated. New analogues of this compound would then be designed to fit this pharmacophore model, ensuring they possess the key features required for activity. The selection of heterocyclic rings, like pyridine, is a critical aspect of this design process, as they can significantly influence a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govresearchgate.net
Theoretical Approaches in Molecular Recognition and Binding Studies (e.g., Molecular Docking)
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, a process that governs nearly all biological functions. drugdesign.org Theoretical methods, particularly molecular docking, are powerful tools for studying how ligands like this compound recognize and bind to their macromolecular targets.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. plos.org The process involves placing the ligand (the pyridinyl ketone derivative) into the binding site of the target protein in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. tubitak.gov.tr
For a molecule like this compound, docking studies can reveal key interactions. For example, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the carbonyl oxygen of the ketone can also participate in hydrogen bonding. nih.gov The methoxy group may engage in hydrophobic interactions or further hydrogen bonding. Docking simulations can guide the rational design of more potent inhibitors by identifying opportunities for enhanced binding. For instance, if a simulation reveals an empty hydrophobic pocket near the ligand, an analogue with an additional alkyl group could be designed to fill that space and increase binding affinity. tubitak.gov.trmdpi.com Following docking, molecular dynamics (MD) simulations can be performed to verify the stability of the predicted ligand-protein complex over time. plos.orgmdpi.com
| Compound/Derivative Class | Target Protein (Example) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Thiazolyl-Pyridine Hybrid | EGFR Tyrosine Kinase | Not specified, but potent inhibition observed | Not specified |
| 2,6-diaryl-substituted pyridine | Kinesin Eg5 | -9.52 | GLU116, GLY117 |
| Thiazole clubbed Pyridine | SARS-CoV-2 Main Protease (Mpro) | -8.6 | Not specified |
| Terpyridine | Coronavirus SARS-CoV-2 targets | -8.8 | Not specified |
This table presents example data from studies on various pyridine derivatives to illustrate the outputs of molecular docking simulations. tubitak.gov.trnih.govmdpi.com
Material Science Applications (Focus on design principles from structural features)
The distinct electronic and structural features of the this compound scaffold make it an interesting candidate for applications in material science, particularly in nonlinear optics and coordination chemistry.
Nonlinear Optics (NLO) Property Investigations
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications like frequency doubling and electro-optic modulation. washington.edu The design of organic molecules for second-order NLO applications is guided by specific structural principles. A key requirement is a molecular structure with a large first hyperpolarizability (β), which arises from having strong electron-donating groups and electron-accepting groups connected by a π-conjugated system. mdpi.com
The this compound scaffold possesses features conducive to NLO activity. The methoxy group (-OCH₃) on the pyridine ring acts as an electron donor, while the pyridinyl ketone moiety can function as an electron acceptor. This donor-acceptor arrangement across the aromatic pyridine ring creates a dipolar molecule, which is a prerequisite for second-order NLO effects. mdpi.com Furthermore, for the macroscopic material to exhibit NLO properties, the molecules must crystallize in a non-centrosymmetric space group. mdpi.comspiedigitallibrary.org Research into pyridinium (B92312) salts has shown that modifying the components can induce non-centrosymmetric packing, leading to materials with very high second harmonic generation (SHG) efficiency. spiedigitallibrary.org The investigation of related pyridine N-oxides has also been a fruitful area for exploring NLO properties. researchgate.net
Design Principles for Second-Order NLO Materials:
Molecular Level:
Presence of strong electron-donating and electron-accepting groups.
A π-conjugated system linking the donor and acceptor groups.
High molecular hyperpolarizability (β).
Macroscopic Level:
Non-centrosymmetric crystal packing.
Favorable alignment of molecular dipoles within the crystal lattice.
Coordination Chemistry of Pyridinyl Ketone Ligands
The field of coordination chemistry explores the formation of complexes between metal ions and ligands. Pyridinyl ketone scaffolds are exceptionally versatile ligands due to the presence of two potential donor atoms: the nitrogen of the pyridine ring and the oxygen of the carbonyl group. rsc.org These atoms can chelate to a single metal ion, forming a stable five-membered ring, or bridge multiple metal centers to create polynuclear complexes and coordination polymers. rsc.orgacs.org
The coordination chemistry of di(2-pyridyl) ketone, a closely related compound, has been extensively studied and provides insight into the potential of this compound. These ligands can coordinate to a wide variety of transition metals, including palladium(II), iron(III), cobalt(II), nickel(II), and cadmium(II). rsc.orgacs.orgresearchgate.net The resulting complexes exhibit diverse geometries, such as square planar, octahedral, and tetrahedral, depending on the metal ion and other coordinating ligands. acs.orgresearchgate.netwikipedia.org
In some cases, the ketone's carbonyl group can undergo in situ nucleophilic addition reactions (e.g., with water or alcohol) prior to or during coordination, leading to the formation of gem-diol or hemiacetal ligands that then coordinate to the metal center. acs.org This reactivity adds another layer of complexity and potential for creating novel supramolecular structures. rsc.orgrsc.org
| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference Example |
| Palladium(II) | di(2-pyridyl) ketone | Square Planar | acs.org |
| Iron(III) | methyl-2-pyridyl ketone | Distorted Square Pyramidal and Octahedral | rsc.orgrsc.org |
| Cobalt(II) | 2-pyridyl ketone Schiff base | Distorted Octahedral | researchgate.net |
| Zinc(II) | 2-acetylpyridine-salicyloylhydrazone | Tridentate coordination | researchgate.net |
| Cadmium(II) | 2-pyridyl ketone Schiff base | Dodecahedral | researchgate.net |
Future Directions and Emerging Research Avenues for 1 4 Methoxy 2 Pyridinyl 1 Propanone Research
Development of Novel Stereoselective Synthetic Pathways
The propanone moiety in 1-(4-methoxy-2-pyridinyl)-1-propanone contains a prochiral ketone, making the development of stereoselective synthetic methods a primary area of future research. The creation of enantiomerically pure chiral alcohols from this ketone is a key objective, as these products are valuable intermediates for pharmaceuticals and chiral ligands. thieme-connect.comnih.gov
Several catalytic approaches are being explored for the asymmetric reduction of 2-pyridinyl ketones. thieme-connect.com Key methods include:
Asymmetric Transfer Hydrogenation (ATH): This technique uses transition metals like ruthenium, iridium, iron, and manganese with chiral ligands to transfer hydrogen from a source like isopropanol (B130326) or formic acid, achieving high enantioselectivity. thieme-connect.comresearchgate.net
Asymmetric Hydrogenation: Involving the direct use of hydrogen gas with a chiral transition-metal catalyst, this method is highly atom-economical. Catalysts based on Ru(BINAP) have shown effectiveness for ketones that can chelate the metal. wikipedia.org
Asymmetric Hydrosilylation: This involves the addition of a silicon hydride across the carbonyl bond, followed by hydrolysis to yield the chiral alcohol. thieme-connect.com
Chemoenzymatic Synthesis: The use of enzymes, such as alcohol dehydrogenases, offers a green and highly selective method for reducing the carbonyl group to a specific stereoisomer, often with exceptional enantiomeric excess (>99%) and high yields. nih.gov
Beyond modifying the existing ketone, another advanced approach involves the asymmetric construction of the pyridine (B92270) ring itself. Transition-metal-catalyzed [2+2+2] cycloaddition reactions, for instance, can build highly substituted, enantioenriched pyridine cores from simpler precursors, offering a powerful tool for creating complex chiral architectures. researchgate.net
Advanced Spectroscopic Characterization Techniques for Complex Systems
To fully understand the behavior of this compound, especially its interactions in complex environments or during reactions, researchers are turning to advanced spectroscopic techniques that provide insights beyond conventional methods.
Fourier Transform Microwave (FTMW) Spectroscopy: This high-resolution technique is exceptionally suited for studying the precise three-dimensional structure of molecules and their non-covalent complexes in the gas phase. For pyridinyl ketones, FTMW spectroscopy can characterize the weak n→π* tetrel interactions between the lone pair of the pyridine nitrogen and the π* orbital of the carbonyl group. rsc.orgresearchgate.net This provides fundamental data on the conformational preferences and intermolecular forces that govern molecular recognition and assembly.
Transient Absorption (TA) Spectroscopy: Also known as flash photolysis, TA spectroscopy is a pump-probe technique used to observe short-lived electronic excited states and reactive intermediates. edinst.com For a ketone like this compound, this method can characterize its triplet excited state (T₁) and the subsequent formation of ketyl radicals upon photoexcitation. researchgate.netacs.org Understanding the lifetimes and spectral properties of these transient species is crucial for designing and controlling photochemical reactions. acs.orgacs.org
| Related Ketone Derivative | Excited State | Observed Lifetime | Solvent |
| 2-Bromoaryl ketone (1c) | Triplet (T₁) | ~1000 ns | Acetonitrile |
| 2-Bromoaryl ketone (1f) | Triplet (T₁) | >1500 ns | Acetonitrile |
| Acyl azolium salt (1a) | Triplet (T₁) | 1.2 µs | Acetonitrile |
This table presents data for related ketone structures to illustrate the timescales of excited states observable with transient absorption spectroscopy. researchgate.netacs.org
Advanced Electron Paramagnetic Resonance (EPR) and Mössbauer Spectroscopy: When this compound is used as a ligand in metal complexes, these techniques become invaluable. They can provide detailed information on the electronic structure, oxidation state, and spin state of the metal center and can reveal the extent of electron delocalization onto the ligand, a phenomenon known as redox non-innocence. nih.gov
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties, thereby accelerating the design of new compounds. nih.gov Quantitative Structure-Property Relationship (QSPR) models are at the forefront of this effort, establishing mathematical correlations between a molecule's structure and its physical, chemical, or biological properties. arxiv.orgnih.govmedium.com
For pyridine-containing compounds, ML-based QSPR models have been successfully developed to predict a wide range of characteristics:
Physicochemical and Thermodynamic Properties: Algorithms can predict properties like heat capacity and entropy for large sets of pyridine derivatives based on molecular descriptors. researchgate.net
Corrosion Inhibition: ML models, including Gradient Boosting Regressor (GBR) and Support Vector Regression (SVR), have been trained on datasets of pyridine and quinoline (B57606) compounds to accurately predict their efficiency as corrosion inhibitors on metal surfaces. researchgate.net
Pharmacokinetic Properties (ADME): In drug discovery, ML is used to forecast absorption, distribution, metabolism, and excretion (ADME) profiles, helping to prioritize candidate molecules with favorable properties early in the design phase. nih.gov
| Machine Learning Model | Predicted Property | Compound Class | Performance Metric (R²) |
| Gradient Boosting Regressor (GBR) | Corrosion Inhibition | Pyridine-Quinoline | >0.95 |
| Support Vector Regression (SVR) | Corrosion Inhibition | Pyridine-Quinoline | ~0.90 |
| Genetic Algorithm-Multiple Linear Regression (GA-MLR) | Thermodynamic Properties | Pyridines | ~0.98 |
This table summarizes the performance of various machine learning models in predicting properties for pyridine-related compounds, demonstrating the high accuracy of these computational tools. researchgate.netresearchgate.net
Exploration of New Reactivity Modes and Catalytic Applications
Future research will focus on uncovering and harnessing novel reactivity patterns of this compound, moving beyond its established chemical behavior.
Photochemical Reactivity: The diaryl ketone-like structure suggests significant potential in photochemistry. Upon UV irradiation, the ketone can be excited to a triplet state, which can act as a potent hydrogen atom transfer (HAT) agent. acs.orgresearchgate.net This allows for the activation of otherwise inert C-H bonds, generating carbon-centered radicals that can be used in further synthetic transformations. researchgate.net Furthermore, the pyridine moiety itself can be activated photochemically. Single-electron transfer (SET) to a protonated pyridine (a pyridinium (B92312) ion) generates a pyridinyl radical, a highly reactive intermediate that can engage in coupling reactions to form new C-C bonds with unique regioselectivity compared to classical methods. researchgate.netacs.org
Catalytic Ligand Development: The nitrogen atom of the pyridine ring and the oxygen atom of the propanone group can function as a bidentate N,O-chelating ligand for a wide range of transition metals. The closely related di-2-pyridyl ketone (dpk) is a versatile ligand that, upon coordination to a metal ion, can undergo nucleophilic attack at the carbonyl carbon by water or alcohols to form gem-diol or hemiacetal derivatives. researchgate.net Exploring the coordination chemistry of this compound could lead to new catalysts for various organic transformations. Cobalt-catalyzed reductions of 2-pyridyl ketones have already demonstrated the utility of activating the ketone through chelation. researchgate.net
Novel C-H Activation Pathways: While less common, direct C-H activation at the pyridine ring represents a frontier in reactivity. Studies with pyridine N-oxides have shown that actinide metal complexes can activate C-H bonds, suggesting that under specific catalytic conditions, new modes of functionalization for the pyridine core could be developed. nih.gov
Design of Next-Generation Pyridinyl Propanone Architectures
The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds. rsc.orgresearchgate.net This makes the this compound framework an excellent starting point for designing next-generation molecules with tailored functions.
Future design strategies will likely focus on systematic modifications of the core structure to optimize biological activity or material properties. This includes:
Substituent Modification: Altering or adding substituents to the pyridine ring to modulate electronic properties, solubility, and binding interactions with biological targets.
Scaffold Hybridization: Combining the pyridinyl propanone core with other known pharmacophores, such as 1,3,4-oxadiazole (B1194373) or sulfonamide moieties, to create hybrid molecules that may exhibit synergistic effects or novel mechanisms of action. acs.orgmdpi.com
Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to fine-tune its activity and reduce potential liabilities.
This rational design approach, guided by computational modeling and biological screening, is being used to develop novel pyridine derivatives targeting a range of diseases, including cancer and diabetes. nih.govrsc.orgdrugbank.com For example, new pyridine-based compounds have been designed as potent inhibitors of targets like PIM-1 kinase and tubulin for anticancer applications. rsc.orgacs.org
Q & A
Basic: What are the standard synthetic routes for preparing 1-(4-Methoxy-2-pyridinyl)-1-propanone, and what key reagents are involved?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Alkylation of 4-methoxy-2-pyridine with a propanone precursor, often using a base like potassium carbonate to facilitate nucleophilic substitution.
- Step 2: Oxidation or condensation reactions to introduce the ketone group. For example, controlled oxidation of secondary alcohols using KMnO₄ under neutral conditions may be employed .
- Key Reagents: Sodium methoxide for deprotonation, morpholine derivatives for ring functionalization, and NaBH₄ for selective reductions where needed .
Validation: Monitor intermediate purity via thin-layer chromatography (TLC) and confirm final product structure using NMR and high-resolution mass spectrometry (HRMS).
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the methoxy group (δ ~3.8 ppm for OCH₃) and pyridinyl proton environments (δ 6.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and substituent positions .
- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Analyze intermolecular interactions, such as hydrogen bonding involving the pyridinyl nitrogen .
- Mass Spectrometry: HRMS with electrospray ionization (ESI) validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize reaction yields when introducing substituents to the pyridinyl ring?
Methodological Answer:
- Design of Experiments (DoE): Systematically vary parameters like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling). Use response surface modeling to identify optimal conditions .
- Protecting Groups: Temporarily protect the ketone moiety using tert-butyldimethylsilyl (TBS) groups during ring functionalization to prevent side reactions .
- In-Situ Monitoring: Employ real-time FTIR to track intermediate formation and adjust reaction kinetics dynamically .
Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
- Dynamic Effects: Perform variable-temperature NMR to assess rotational barriers around the propanone C=O group, which can broaden peaks at room temperature .
- Crystallographic Alignment: Overlay X-ray-derived bond lengths/angles with computational models to identify steric or electronic mismatches .
Advanced: What strategies are effective for studying the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electrophilic Substitution: React with HNO₃/H₂SO₄ to nitrate the pyridinyl ring. Monitor regioselectivity (C-3 vs. C-5 positions) using LC-MS and compare with frontier molecular orbital (FMO) predictions .
- Nucleophilic Additions: Treat the ketone with Grignard reagents (e.g., MeMgBr) in anhydrous THF. Quench with NH₄Cl and isolate secondary alcohols for stereochemical analysis (e.g., chiral HPLC) .
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to measure rate constants for reactions like hydride reductions (NaBH₄) and correlate with solvent dielectric constants .
Advanced: How can computational modeling predict the compound’s behavior in biological systems?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Focus on the pyridinyl nitrogen’s role in hydrogen bonding and the methoxy group’s hydrophobic contributions .
- MD Simulations: Run 100-ns molecular dynamics (GROMACS) in explicit water to assess stability of the propanone backbone and conformational flexibility .
- ADMET Prediction: Tools like SwissADME estimate bioavailability, highlighting potential metabolic liabilities (e.g., cytochrome P450 oxidation of the methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
